

Unveiling β -D-Tagatopyranose: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *beta-D-tagatopyranose*

Cat. No.: *B12655042*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **beta-D-tagatopyranose**, a naturally occurring ketohexose and an epimer of D-fructose. This document delves into its chemical identity, synthesis, analytical methods, and its role in metabolic pathways, offering valuable insights for its application in research and drug development.

Core Chemical Identity

beta-D-Tagatopyranose is the cyclic pyranose form of D-tagatose with a beta configuration at the anomeric center. Its unique structural properties contribute to its low caloric value and potential health benefits.

Chemical Identifiers

A summary of the key chemical identifiers for **beta-D-tagatopyranose** is provided in the table below for easy reference.

Identifier	Value	Source
CAS Number	20197-42-6	[1][2]
PubChem CID	14408225	[2]
Molecular Formula	C ₆ H ₁₂ O ₆	[2]
Molecular Weight	180.16 g/mol	[2]
IUPAC Name	(2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol	[2]
InChI	InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1	[2]
InChIKey	LKDRXBCSQODPBY-DPYQTVNSSA-N	[2]
SMILES	C1--INVALID-LINK--(CO)O)O)O">C@HO	[2]
Synonyms	β-D-Tagatopyranose, D-Tagatopyranose	[1]

Physicochemical Properties

Property	Value	Source
Physical Description	Solid	[2]
Melting Point	134.5 °C	[2]
logP	-3.202	[2]

Synthesis and Production

The commercial production of D-tagatose, and by extension its anomers like **beta-D-tagatopyranose**, is primarily achieved through enzymatic isomerization of D-galactose.[3] This

bioconversion process is favored over chemical synthesis due to its higher specificity and milder reaction conditions.

Experimental Protocol: Enzymatic Isomerization of D-Galactose

This protocol outlines the general steps for the enzymatic synthesis of D-tagatose from D-galactose using L-arabinose isomerase.

Materials:

- D-galactose
- L-arabinose isomerase (e.g., from *Geobacillus stearothermophilus*)
- Sodium phosphate buffer (pH 7.5)
- Manganese chloride (MnCl_2) solution
- Reaction vessel (e.g., stirred-tank reactor)
- Water bath or incubator
- High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

- **Substrate Preparation:** Prepare a solution of D-galactose in sodium phosphate buffer at the desired concentration (e.g., 200 g/L).
- **Cofactor Addition:** Add MnCl_2 to the solution to a final concentration of 1 mM.
- **Enzyme Addition:** Add L-arabinose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the enzyme (typically 50-60°C) with gentle agitation.

- **Monitoring:** Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-galactose and D-tagatose by HPLC.
- **Termination:** Once the reaction has reached equilibrium (typically after several hours), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 85°C for 10 minutes).
- **Purification:** The resulting D-tagatose solution can be purified using techniques such as chromatography.

Analytical Methodologies

Accurate quantification of **beta-D-tagatopyranose** is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sugars.

Experimental Protocol: HPLC Analysis of D-Tagatose

Instrumentation:

- HPLC system equipped with a refractive index (RI) detector
- Aminex HPX-87C carbohydrate analysis column (or equivalent)

Chromatographic Conditions:

- **Mobile Phase:** Degassed, deionized water
- **Flow Rate:** 0.6 mL/min
- **Column Temperature:** 85°C
- **Injection Volume:** 20 µL
- **Detector:** Refractive Index (RI) detector

Procedure:

- **Standard Preparation:** Prepare a series of standard solutions of D-tagatose of known concentrations in deionized water.
- **Sample Preparation:** Dilute the sample containing D-tagatose to an appropriate concentration with deionized water. Filter the sample through a 0.45 µm syringe filter before injection.
- **Analysis:** Inject the standards and samples onto the HPLC system.
- **Quantification:** Identify and quantify the D-tagatose peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.

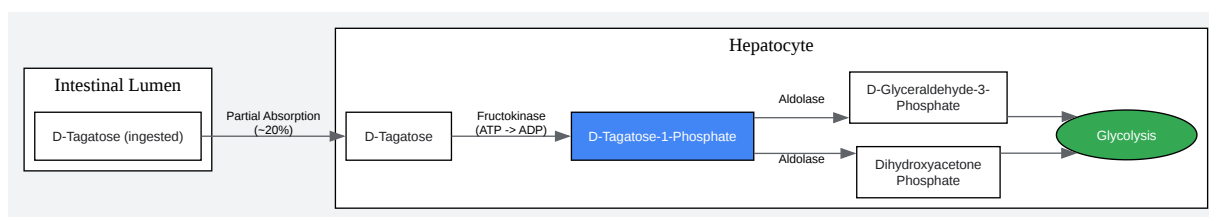
Biological Significance and Metabolic Pathway

D-tagatose is a low-calorie sweetener because it is only partially absorbed in the small intestine.^[3] The absorbed portion is metabolized primarily in the liver.

D-Tagatose Metabolism

The metabolic pathway of D-tagatose in the liver is initiated by phosphorylation by fructokinase. The resulting D-tagatose-1-phosphate is then cleaved by aldolase into dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate, which are intermediates of the glycolytic pathway.

The following diagram illustrates the metabolic pathway of D-tagatose.



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Metabolic pathway of D-tagatose in the liver.

This guide provides a foundational understanding of **beta-D-tagatopyranose**, offering valuable information for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The provided protocols serve as a starting point for further investigation and application of this intriguing monosaccharide.

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